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Introduction to Automated Treatment Planning and
the Role of AAPM TG-263
Automated treatment planning in radiation therapy has seen significant advancements through

the integration of artificial intelligence (AI), machine learning (ML), and knowledge-based

planning (KBP) systems.[1][2] These technologies aim to enhance the consistency, accuracy,

and efficiency of creating radiotherapy plans.[3] A critical and often overlooked prerequisite for

the successful implementation and scalability of automated planning is the standardization of

nomenclature for anatomical structures and targets. The American Association of Physicists in

Medicine (AAPM) Task Group 263 (TG-263) has established a comprehensive and widely

endorsed set of guidelines for this purpose.[4][5]

The TG-263 report provides a standardized naming convention for organs at risk (OARs),

target volumes, and dosimetric parameters. This common language is foundational for

automated systems to correctly identify, interpret, and process patient data, thereby ensuring

patient safety and enabling the development of robust and generalizable automated planning

models. The adoption of TG-263 is a vital precursor to leveraging the full potential of scripting,

quality assurance automation, and data-driven approaches in radiotherapy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683123?utm_src=pdf-interest
https://www.aapm.org/pubs/reports/RPT_263.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11591666/
https://blog.radformation.com/implementing-tg-263-what-to-expect
https://pmc.ncbi.nlm.nih.gov/articles/PMC7437157/
https://www.researchgate.net/publication/321831051_AAPM_TG-263_Standardizing_Nomenclatures_in_Radiation_Oncology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Role of TG-263 in Facilitating Automated
Treatment Planning
Standardized nomenclature, as outlined by TG-263, is not merely a matter of convention but a

fundamental requirement for the effective operation of automated treatment planning systems.

Its importance can be understood through its impact on several key areas:

Knowledge-Based Planning (KBP): KBP systems rely on libraries of high-quality historical

treatment plans to predict optimal dose distributions for new patients. The accuracy and

reliability of these predictions are directly dependent on the consistent labeling of anatomical

structures across all plans in the knowledge base. TG-263 compliance ensures that when a

KBP model is trained on a dataset, it is learning from consistently identified OARs and

targets, leading to more accurate and reliable automated plan generation.

Automated Quality Assurance (QA): Automated QA scripts and software are increasingly

used to verify the safety and quality of treatment plans. These tools can automatically check

for compliance with clinical protocols, such as ensuring that dose constraints for critical

organs are met. For these automated checks to function correctly, the software must be able

to unambiguously identify the relevant structures in the treatment plan. TG-263 provides the

necessary consistency for these automated QA systems to operate safely and effectively.

Interoperability and Data Pooling: In the era of big data and multi-institutional research

collaborations, the ability to pool and analyze data from different sources is paramount.

Standardized nomenclature is essential for the meaningful aggregation of data for clinical

trials, outcomes research, and the development of more powerful AI models. TG-263

facilitates the seamless exchange and interpretation of radiotherapy data, which is crucial for

advancing the field.

Reduction of Errors: Ambiguous or inconsistent naming of structures can lead to serious

errors in treatment planning and delivery. By providing a clear and consistent naming

system, TG-263 helps to minimize the risk of such errors, thereby enhancing patient safety.

Quantitative Impact of TG-263 Implementation
The adoption of TG-263 has a measurable impact on the consistency and efficiency of the

treatment planning process. The following tables summarize key quantitative findings from
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studies that have evaluated the implementation of TG-263.

Table 1: Impact of TG-263 on Structure Name Compliance

Study Phase Intervention
Mean Compliance
Errors

Reference

Pre-Implementation

No standardized

templates or

automated checks

31.8% ± 17.4%

Phase 1

Deployment of TG-

263 compliant

templates

8.1% ± 12.2%

Phase 2

Deployment of an

automated

compliance checking

script

2.2% ± 6.9%

Table 2: Structure Name Inconsistency Rates and Relabeling Efficiency

Cancer Site
Naming
Inconsistency
Rate

Clinician
Hours for
Manual
Relabeling
(per 224
patients)

Clinician
Hours for Tool-
Assisted
Relabeling
(per 224
patients)

Reference

Prostate Cancer 4.81% Not Reported Not Reported

Head and Neck

Squamous Cell

Carcinoma

10.76%
~37.5 hours

(estimated)
7.5 hours

Table 3: Accuracy of Automated TG-263 Re-labeling using Large Language Models (LLMs)
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Disease Site

Overall Re-labeling
Accuracy (Targets
and Normal
Tissues)

Target Volume Re-
labeling Accuracy

Reference

Prostate 96.0% 100%

Head and Neck 98.5% 93.1%

Thorax 96.9% 91.1%

Protocols for Implementation and Validation of TG-
263 in Automated Treatment Planning
Protocol 1: Implementation of TG-263 in an Existing
Clinical Workflow
Objective: To integrate the TG-263 nomenclature into a clinical or research radiotherapy

workflow to enable and enhance automated treatment planning.

Methodology:

Team Formation and Training:

Assemble a multidisciplinary team including radiation oncologists, medical physicists,

dosimetrists, and IT personnel.

Conduct comprehensive training for all team members on the principles and specifics of

the TG-263 nomenclature.

Development of TG-263 Compliant Templates:

Create site-specific structure templates in the treatment planning system (TPS) that

adhere to the TG-263 naming conventions.

Utilize open-source tools, where available, to generate and manage these templates.

Integration with Automated Contouring Tools:
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If using automated contouring software, ensure that the output structure names are

compliant with TG-263. This may require configuring the software or developing scripts to

rename structures automatically.

Development and Deployment of Automated Compliance Checks:

Implement scripts within the TPS or as standalone applications to automatically check for

compliance with TG-263 nomenclature before a plan is approved.

These scripts should flag any non-compliant structure names and provide suggestions for

correction.

Phased Rollout and Feedback:

Begin with a pilot project for a single disease site to identify and address any workflow

challenges.

Gradually expand the implementation to other disease sites.

Establish a feedback mechanism for clinical staff to report issues and suggest

improvements.

Protocol 2: Experimental Validation of the Impact of TG-
263 on Automated Treatment Planning
Objective: To quantitatively evaluate the impact of using TG-263 compliant nomenclature on

the performance of an automated treatment planning system.

Hypothesis: The use of TG-263 compliant nomenclature will lead to more efficient, consistent,

and higher-quality automated treatment plans compared to using non-standardized

nomenclature.

Methodology:

Patient Cohort Selection:

Select a cohort of at least 30-50 previously treated patient cases for a specific disease site

(e.g., prostate, head and neck).
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The cohort should represent a range of anatomical variability.

Creation of Two Structure Sets:

Experimental Group (TG-263 Compliant): For each patient, create a structure set where all

OARs and targets are named according to the TG-263 guidelines.

Control Group (Non-Standardized): For each patient, create a second structure set with

varied, non-standardized but clinically plausible names for the same structures (e.g.,

"Lt_Parotid," "Parotid_L," "Left Parotid").

Automated Plan Generation:

Using the same automated treatment planning system (e.g., a KBP model or a script-

based system), generate a treatment plan for each structure set in both the experimental

and control groups.

Ensure that all other planning parameters (e.g., beam arrangement, dose prescription) are

identical for both plans for a given patient.

Data Collection and Analysis:

Efficiency Metrics:

Record the time taken for the automated system to generate a clinically acceptable plan

for each case.

Measure the amount of manual intervention required to correct or finalize the automated

plan.

Plan Quality Metrics:

For each plan, extract key dose-volume histogram (DVH) parameters for all target

volumes and OARs (e.g., PTV D95%, Cord Dmax, Parotid Mean Dose).

Calculate plan complexity metrics (e.g., Modulation Complexity Score, Monitor Units).

Consistency Metrics:
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For each DVH parameter, calculate the variance across all patients within the

experimental group and the control group. A lower variance in the experimental group

would indicate higher plan consistency.

Statistical Analysis:

Use paired t-tests or Wilcoxon signed-rank tests to compare the efficiency and plan quality

metrics between the experimental and control groups.

Use an F-test or Levene's test to compare the variance of the plan quality metrics between

the two groups.

A p-value of < 0.05 will be considered statistically significant.

Visualizing the Impact of TG-263 on Automated
Workflows
The following diagrams illustrate the logical flow of automated treatment planning with and

without the implementation of TG-263, and the hierarchical structure of the TG-263

nomenclature.
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Caption: Automated treatment planning workflows with and without TG-263.
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Caption: Simplified hierarchy of the TG-263 naming convention.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1683123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Set Creation

Select Patient Cohort

Experimental Group
(TG-263 Compliant)

Control Group
(Non-Standardized)

Automated Plan Generation

Data Collection and Analysis
(Efficiency, Quality, Consistency)

Statistical Comparison
and Validation

Click to download full resolution via product page

Caption: Experimental workflow for validating the impact of TG-263.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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